![molecular formula C12H11BrFN B13420510 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide CAS No. 587-78-0](/img/structure/B13420510.png)
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C12H11BrFN It is known for its unique structure, which includes a pyridinium ion bonded to a 4-fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-fluorobenzyl bromide with pyridine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to a pyridine derivative.
Addition reactions: The compound can react with electrophiles, such as halogens or acids, to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium cyanide, typically in an aqueous or alcoholic medium.
Oxidation and reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used under controlled conditions.
Addition reactions: Halogens like chlorine or bromine, and acids like hydrochloric acid, are used in these reactions.
Major Products Formed
Nucleophilic substitution: Products include 1-[(4-Fluorophenyl)methyl]pyridine derivatives with different substituents replacing the bromide ion.
Oxidation and reduction: Products include reduced or oxidized forms of the original compound.
Addition reactions: Products include halogenated or protonated derivatives of the original compound.
科学研究应用
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide ion instead of bromide.
1-[(4-Fluorophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
1-[(4-Fluorophenyl)methyl]pyridin-1-ium fluoride: Similar structure but with a fluoride ion instead of bromide.
Uniqueness
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion and a 4-fluorobenzyl group, which imparts distinct chemical and biological properties. The bromide ion also influences its reactivity and solubility compared to other halide derivatives.
属性
CAS 编号 |
587-78-0 |
|---|---|
分子式 |
C12H11BrFN |
分子量 |
268.12 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11FN.BrH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI 键 |
XJTGKKJROUMQOH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



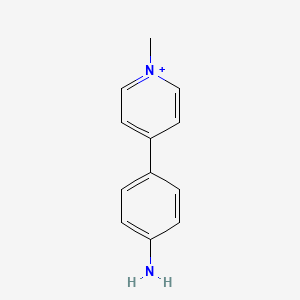
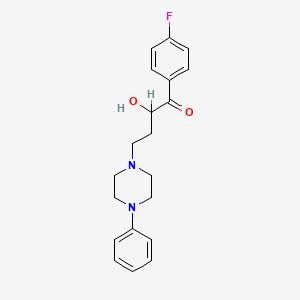

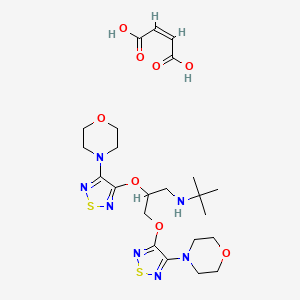
![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
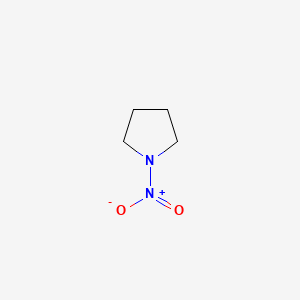
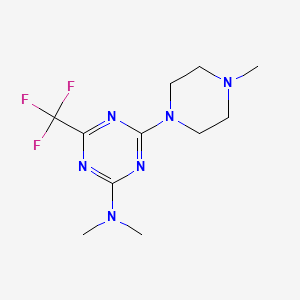
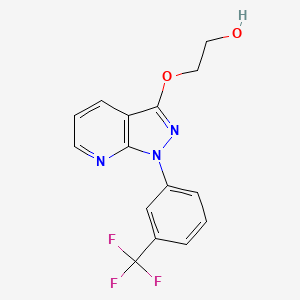
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
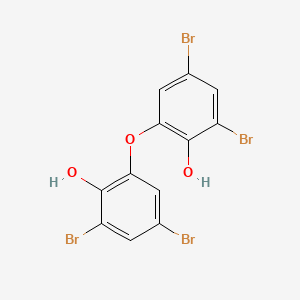
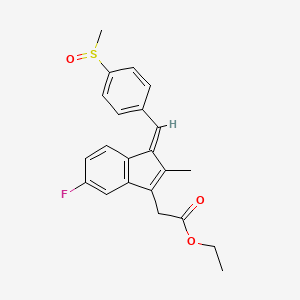
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
